4-(Difluoromethoxy)-2-fluorobenzonitrile

Description

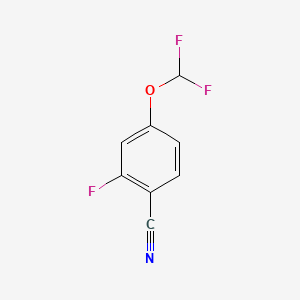

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERIHGQAGTVWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276554 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-49-5 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Difluoromethoxy 2 Fluorobenzonitrile

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a range of transformations, including hydrolysis, reduction, cycloaddition, and nucleophilic addition. The electron-withdrawing difluoromethoxy and fluoro substituents on the aromatic ring can influence the reactivity of the nitrile group.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. This transformation can be carried out under acidic or alkaline conditions. The reaction proceeds via the formation of an intermediate amide, which can be isolated under controlled conditions or further hydrolyzed to the corresponding carboxylic acid.

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid. The nitrogen atom of the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and an ammonium (B1175870) salt.

Reaction Scheme: Acid-Catalyzed Hydrolysis

4-(Difluoromethoxy)-2-fluorobenzonitrile + 2 H₂O + H⁺ → 4-(Difluoromethoxy)-2-fluorobenzoic acid + NH₄⁺

Under alkaline conditions, the nitrile is heated with a strong base like sodium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form the amide, which can then be further hydrolyzed to the carboxylate salt. Acidification of the reaction mixture yields the free carboxylic acid.

Reaction Scheme: Base-Catalyzed Hydrolysis

this compound + OH⁻ + H₂O → 4-(Difluoromethoxy)-2-fluorobenzoic acid + NH₃

4-(Difluoromethoxy)-2-fluorobenzoic acid + OH⁻ → 4-(Difluoromethoxy)-2-fluorobenzoate + H₂O

The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney nickel, palladium on carbon, or platinum oxide) and chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst.

Catalytic hydrogenation is often preferred for its milder reaction conditions and cleaner work-up. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to achieve high yields of the desired amine.

Reaction Scheme: Catalytic Hydrogenation

This compound + 2 H₂ --(Catalyst)--> [4-(Difluoromethoxy)-2-fluorophenyl]methanamine

Reduction with complex metal hydrides like LiAlH₄ is also highly effective for the conversion of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

Reaction Scheme: Reduction with LiAlH₄

this compound + LiAlH₄ → Intermediate

Intermediate + H₂O → [4-(Difluoromethoxy)-2-fluorophenyl]methanamine

A patent describing the synthesis of 4-(difluoromethoxy)aniline involves the reduction of a nitro group to an amine using hydrazine hydrate in the presence of a catalyst, demonstrating a common industrial practice for amine synthesis on substituted benzene (B151609) rings google.com. While this example does not involve nitrile reduction, it highlights a method for introducing an amino group to a difluoromethoxy-substituted benzene ring.

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic compounds. For instance, [3+2] cycloaddition reactions with azides can yield tetrazoles, while [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes can form six-membered heterocyclic rings. nih.gov The electron-withdrawing nature of the substituents on the benzonitrile (B105546) ring can influence the reactivity of the nitrile group in these reactions. The specific utility of this compound in such reactions would depend on the specific diene or dipole it is reacting with and the reaction conditions employed. nih.govnih.gov

Nucleophiles can add to the electrophilic carbon atom of the nitrile group. This reaction is fundamental to many transformations of nitriles. For example, the reaction with Grignard reagents (R-MgX) followed by hydrolysis is a classic method for the synthesis of ketones.

Reaction Scheme: Reaction with Grignard Reagent

this compound + R-MgX → Intermediate imine salt

Intermediate imine salt + H₃O⁺ → 4-(Difluoromethoxy)-2-fluorophenyl ketone

The electron-withdrawing groups on the aromatic ring of this compound would be expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating such nucleophilic additions.

Reactions at the Fluorine Atom

The fluorine atom at the 2-position of this compound is activated towards nucleophilic aromatic substitution (SₙAr). nih.govvapourtec.commasterorganicchemistry.com This is due to the combined electron-withdrawing effects of the para-difluoromethoxy group and the ortho-nitrile group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govmasterorganicchemistry.com Fluorine is an excellent leaving group in SₙAr reactions, often exhibiting higher reactivity than other halogens. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion. The departure of the fluoride (B91410) ion then restores the aromaticity of the ring.

General Reaction Scheme: SₙAr

This compound + Nu⁻ → 4-(Difluoromethoxy)-2-(nucleophile)benzonitrile + F⁻ (where Nu⁻ = a nucleophile, e.g., RNH₂, RO⁻, RS⁻)

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted benzonitrile derivatives.

A relevant example is the ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile, a structurally similar compound. In a patented process, this compound is reacted with liquid ammonia in ethanol at elevated temperature and pressure to produce 4-amino-2-trifluoromethylbenzonitrile in high yield. google.com This demonstrates the feasibility of displacing the activated fluorine atom with an amine nucleophile.

Analogous Reaction: Ammonolysis of a Similar Fluorobenzonitrile

| Reactant | Nucleophile | Product | Yield |

|---|

This table is based on an analogous reaction and is for illustrative purposes.

The reactivity in SₙAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions (solvent, temperature, presence of a base). For instance, reactions with amines are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sometimes in the presence of a base to deprotonate the amine and increase its nucleophilicity.

Reactions at the Difluoromethoxy Group

The difluoromethoxy (OCF2H) group is a unique functional moiety, often considered a bioisostere for hydroxyl or thiol groups, that imparts specific electronic and physicochemical properties. rsc.orgnih.gov

The OCF2H group is generally considered to be metabolically stable, a primary reason for its incorporation into pharmaceutical and agrochemical candidates. nih.govresearchgate.net It is significantly more resistant to oxidative metabolism compared to a traditional methoxy (-OCH3) group, which can undergo O-demethylation. nih.gov

The hydrogen atom of the difluoromethoxy group is not inert. Due to the electronegativity of the two fluorine atoms, the C-H bond is polarized, making the proton slightly acidic and capable of acting as a hydrogen bond donor. rsc.orgrsc.org This property can be crucial for molecular recognition and binding to biological targets. acs.org

Recent research has shown that this C-H bond can be deprotonated using a combination of a strong base and a weak Lewis acid. acs.org This strategy allows the Ar-OCF2H group to be converted into a nucleophilic Ar-OCF2- synthon, which can then react with various electrophiles. This opens a pathway for the late-stage functionalization of the difluoromethoxy group itself, transforming it from a generally static substituent into a reactive handle for further molecular elaboration. acs.org

Cleavage of the ArO-CF2H bond is generally difficult and requires harsh reaction conditions, underscoring the group's stability. nih.gov The hydrolysis of fluorinated ethers is not a facile process. acs.org While methods exist for the cleavage of certain protecting groups under basic or fluoride-mediated conditions, these are typically not applicable to the robust difluoromethoxy ether linkage. thieme-connect.de

Modification of the group often proceeds via activation of the C-H bond as described above. Alternatively, reactions that generate difluorocarbene (:CF2) from precursors often involve the cleavage of a C-S or C-P bond from a CF2 moiety, but these are synthetic routes to the OCF2H group rather than modifications of it. nih.govsioc.ac.cn For this compound, any transformation aimed at cleaving the difluoromethoxy group would likely require conditions that would also affect the nitrile or the C-F bond.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. uci.edulibretexts.org The rate and regioselectivity of this reaction are heavily influenced by the existing substituents. For this compound, the substitution pattern is determined by the directing effects of the fluoro, difluoromethoxy, and cyano groups.

Fluoro Group (-F): Located at the C-2 position, the fluorine atom is an ortho, para-director. uci.eduyoutube.com However, due to its high electronegativity, it is a deactivating group through a strong negative inductive effect (-I), which withdraws electron density from the ring. uci.edu

Difluoromethoxy Group (-OCHF2): Situated at the C-4 position, this group exhibits a dual electronic nature. The oxygen atom can donate electron density to the ring via a positive resonance effect (+R), directing incoming electrophiles to the ortho and para positions (C-3, C-5, and C-1). However, the two fluorine atoms on the methyl group are strongly electron-withdrawing, creating a powerful -I effect that deactivates the ring.

Cyano Group (-CN): The nitrile group at the C-1 position is a strong electron-withdrawing group through both inductive and resonance effects (-I, -R). It is a meta-director and strongly deactivates the ring. uci.eduyoutube.com

The combined effect of these three substituents renders the aromatic ring of this compound significantly electron-deficient and thus highly deactivated towards electrophilic attack. All three groups direct incoming electrophiles to the C-3 and C-5 positions. Therefore, any successful electrophilic substitution, which would likely require harsh reaction conditions, is expected to yield a mixture of 3- and 5-substituted products. The first step of the reaction mechanism is the rate-determining formation of a resonance-stabilized carbocation intermediate, often called a sigma complex. uci.edulibretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgaablocks.com The utility of this compound in these transformations depends on the specific reaction type.

Standard cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig typically require an aryl halide (Br, I) or a pseudohalide (e.g., triflate) as a leaving group. wikipedia.orgaablocks.comnih.gov The parent molecule, this compound, lacks such a group, as the C-F bond is generally robust and less reactive under typical palladium-catalyzed conditions. organic-chemistry.org

However, a halogenated derivative, such as 5-bromo-4-(difluoromethoxy)-2-fluorobenzonitrile, would serve as an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the bromo-derivative with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, yielding a biaryl product. aablocks.commdpi.com

Sonogashira Coupling: The palladium- and copper-catalyzed Sonogashira reaction would enable the coupling of the bromo-derivative with a terminal alkyne, providing a direct route to arylethynyl structures. nih.govthalesnano.com While traditionally requiring a copper co-catalyst, copper-free versions have been developed to avoid the undesirable homocoupling of alkynes. nih.govthalesnano.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. wikipedia.orgbeilstein-journals.org This method has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgmtak.hu

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. For this compound, the available C-H bonds are at the C-3, C-5, and C-6 positions. The regioselectivity of C-H activation would be governed by the electronic and steric environment of each position. Recent advancements have demonstrated the potential for photocatalytic C-H amination of arenes using N-heterocyclic radicals, which could be applicable to electron-deficient systems. acs.org Such a strategy could provide a direct route to novel amine derivatives of the title compound.

Photochemical Reactions of Fluorinated Benzonitriles

The photochemistry of fluorinated aromatic compounds is a field of growing interest, particularly concerning their environmental fate and potential applications in materials science. nih.gov Fluorinated benzonitriles, being electron-deficient, can participate in specific photochemical processes. nbinno.com

Photoinduced electron transfer (PET) is a fundamental process where a molecule in an electronically excited state either donates or accepts an electron from another molecule. edinst.comiitm.ac.in In this process, a photoexcited donor molecule can transfer an electron to an acceptor, resulting in charge separation and the formation of a radical cation and a radical anion. edinst.com

Due to the presence of multiple electron-withdrawing groups (-CN, -F, -OCHF2), this compound is expected to be a good electron acceptor. Upon photoexcitation, it could accept an electron from a suitable donor molecule (D), leading to the formation of a charge-separated state [D•+, this compound•-]. mdpi.com The efficiency and kinetics of such a process are governed by factors including the distance between the donor and acceptor, the free energy change of the reaction, and the surrounding solvent environment. edinst.commdpi.com

The stability of fluorinated compounds under UV irradiation is a key consideration. Generally, aryl-F bonds are very strong and resistant to photolytic cleavage. nih.gov Similarly, motifs like -CF3 and -OCF2H often remain intact in photolysis products. nih.gov

While direct photoelimination of fluorine from this compound is unlikely, other photochemical transformations could be envisioned. For instance, the nitrile group could potentially undergo photochemical reactions, or photosubstitution of the fluorine atom could occur in the presence of a suitable nucleophile. Another relevant photochemical transformation is the Wolff rearrangement, where diazo ketones rearrange to form highly reactive ketenes upon UV irradiation, which can then be trapped by nucleophiles like water. mdpi.com Although not directly a benzonitrile reaction, this illustrates how photochemistry can generate reactive intermediates that lead to profound structural changes. mdpi.com

Electrochemical Reactions of Fluorinated Benzonitriles

The electrochemical behavior of fluorinated benzonitriles, including compounds like this compound, is a subject of significant interest due to the strong influence of fluoro-substituents on the electronic properties of the aromatic ring and the nitrile group. Electrochemical methods provide a powerful tool to induce and study the redox reactions of these molecules, offering insights into their reactivity and potential for synthetic transformations.

Reduction Mechanisms and Anionic States

The electrochemical reduction of fluorinated benzonitriles typically proceeds through a stepwise mechanism involving the formation of anionic intermediates. The presence of electron-withdrawing groups, such as the nitrile (-CN), fluorine (-F), and difluoromethoxy (-OCHF2) groups, facilitates the acceptance of electrons at the aromatic system.

The initial step in the reduction of a fluorinated benzonitrile is the transfer of a single electron to the molecule, forming a radical anion. The stability of this radical anion is a critical factor in the subsequent reaction pathways. For aromatic halides, a stepwise mechanism is generally followed. researchgate.net The electron-withdrawing nature of the nitrile and fluorine substituents can stabilize the radical anion, leading to an intramolecular stepwise dissociative electron transfer.

While direct electrochemical data for this compound is not extensively available, studies on analogous compounds such as 4-fluorobenzonitrile (B33359) provide valuable insights. The electrochemical reduction of 4-fluorobenzonitrile in acetonitrile (B52724) has been analyzed using techniques like convolution potential sweep voltammetry. researchgate.net This analysis supports a stepwise mechanism for the cleavage of the carbon-fluorine bond. researchgate.net

The process can be summarized as follows:

Formation of the Radical Anion: The fluorinated benzonitrile molecule accepts an electron to form a radical anion.

Dissociation of the Radical Anion: The radical anion can then undergo cleavage of the C-F bond to yield an aryl radical and a fluoride ion. The formation of the aryl radical via a stepwise dissociative electron transfer with an intermediate radical anion is a commonly proposed mechanism for the electrochemical cleavage of the C(sp²)–F bond in aryl fluorides. rsc.org

Further Reduction and Protonation: The resulting aryl radical can be further reduced to an aryl anion, which can then be protonated by a proton source in the medium to give the final hydrodefluorinated product. rsc.org

The stability and reactivity of these anionic species are influenced by the solvent and the presence of other substituents on the aromatic ring. For instance, the radical anions of some aromatic carbonitriles have been utilized as reagents for the arylation of other fluorinated benzonitriles, highlighting their potential as reactive intermediates. nih.gov

Table 1: Electrochemical Reduction Data for an Analogous Fluorinated Benzonitrile

| Compound | Solvent/Electrolyte | Reduction Potential (V vs. SCE) | Mechanism | Products |

| 4-Fluorobenzonitrile | Acetonitrile / 0.1 M TBAP | Irreversible cathodic peak | Stepwise dissociative electron transfer | Benzonitrile, potential for dimerization at higher concentrations |

Note: Data is based on studies of 4-fluorobenzonitrile and is presented as an illustrative example of the expected behavior for fluorinated benzonitriles. researchgate.netresearchgate.net

Electrochemical Functionalization

Electrochemical methods can also be employed for the functionalization of fluorinated benzonitriles, leveraging the reactivity of the electrochemically generated intermediates. While direct electrochemical C-H functionalization of this compound is not specifically documented, the principles of electrosynthesis suggest several potential transformations.

Electrochemical fluorination (ECF) is a well-established method for introducing fluorine atoms into organic molecules. wikipedia.org While this compound is already fluorinated, related electrochemical techniques could potentially be used to introduce other functional groups. For example, electrochemical C-H fluorination has been demonstrated for a variety of organic compounds using a fluorine source like Selectfluor in the presence of a nitrate additive. nih.govnih.gov This proceeds via a radical chain mechanism initiated by anodic oxidation. nih.gov

Furthermore, the cleavage of the C-F bond, as discussed in the reduction mechanisms, opens up pathways for defluorinative functionalization. The aryl radical or aryl anion intermediates generated during the electrochemical reduction could potentially be trapped by various electrophiles to introduce new substituents onto the aromatic ring.

Electrochemical synthesis is increasingly recognized as a sustainable and powerful tool in organic chemistry. researchgate.net The application of these methods to complex molecules like this compound could enable novel synthetic routes to valuable derivatives. For instance, electrochemical carboxylative cyclization of other nitrogen-containing compounds has been demonstrated, suggesting the potential for complex transformations involving the nitrile group under electrochemical conditions. acs.org

Table 2: Examples of Electrochemical Functionalization Reactions on Aromatic Systems

| Reaction Type | Substrate Type | Reagents/Conditions | Functional Group Introduced |

| C-H Fluorination | Activated and unactivated C-H bonds | Selectfluor, nitrate additive, carbon electrodes | -F |

| Hydrodefluorination | Fluoroaromatic compounds | Borohydride reagents, platinum electrodes | -H (replaces -F) |

| Arylation | Fluorobenzonitriles | Benzonitrile radical anion (electrochemically generated or from sodium salt) | Aryl group (replaces -F) |

Note: This table presents general examples of electrochemical functionalization reactions on aromatic compounds to illustrate potential transformations applicable to fluorinated benzonitriles. rsc.orgnih.govnih.govnih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-(Difluoromethoxy)-2-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy would provide crucial information about the number, connectivity, and chemical environment of the protons in the molecule. The aromatic region of the spectrum would be of particular interest, with the protons on the benzene (B151609) ring exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom at the C2 position. The difluoromethoxy group (-OCHF₂) would be identifiable by a characteristic triplet in the upfield region of the spectrum, with the splitting arising from coupling to the two fluorine atoms.

Expected ¹H NMR Data: (Note: This is a hypothetical representation based on known chemical shifts and coupling constants for similar structures.)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 7.8 | Multiplet | JH-H, JH-F |

| -OCHF₂ | 6.5 - 7.5 | Triplet | JH-F |

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule and provide insights into the electronic effects of the substituents. The carbon of the nitrile group (-C≡N) would appear in the downfield region. The carbons of the benzene ring would show distinct signals influenced by the electron-withdrawing effects of the nitrile, fluorine, and difluoromethoxy groups. The carbon of the difluoromethoxy group would exhibit a triplet due to coupling with the two fluorine atoms.

Expected ¹³C NMR Data: (Note: This is a hypothetical representation.)

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| -C≡N | 115 - 125 | Singlet |

| Aromatic-C | 100 - 160 | Singlets and Doublets |

| -OCHF₂ | 110 - 120 | Triplet |

¹⁹F NMR for Fluorine Environment and Mechanistic Studies

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. For this compound, two distinct signals would be expected: one for the fluorine atom attached to the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The chemical shifts and coupling constants would provide valuable information about the electronic environment of the fluorine atoms and their spatial relationships with other nuclei. The signal for the difluoromethoxy group would appear as a doublet due to coupling with the proton, while the signal for the aromatic fluorine would likely be a multiplet due to coupling with the aromatic protons.

Expected ¹⁹F NMR Data: (Note: This is a hypothetical representation.)

| Fluorine Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Ar-F | -110 to -140 | Multiplet | JF-H |

| -OCHF₂ | -80 to -100 | Doublet | JF-H |

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule, multi-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign the signals of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, providing crucial information for assembling the molecular fragments and confirming the positions of the substituents on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile and ether functional groups, as well as vibrations associated with the substituted benzene ring and the C-F bonds. A strong, sharp absorption band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The C-O-C stretching of the difluoromethoxy group would likely appear in the region of 1250-1000 cm⁻¹. The C-F stretching vibrations would also be prominent, typically in the range of 1350-1000 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O-C (Ether) | Stretch | 1000 - 1250 |

| C-F | Stretch | 1000 - 1350 |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to its specific functional groups and aromatic structure. By analogy with related compounds like 2,4-difluorobenzonitrile and benzonitrile (B105546) itself, a detailed assignment of the vibrational modes can be predicted. sphinxsai.comresearchgate.net

The most prominent and diagnostically useful peak is the stretching vibration of the nitrile group (C≡N), which typically appears as a strong, sharp band in the 2220-2240 cm⁻¹ region. sphinxsai.com The precise position of this band is sensitive to the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the fluorine and difluoromethoxy groups is expected to slightly shift this frequency.

Other significant Raman active modes include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ range.

Aromatic ring stretching (C=C): Multiple bands are expected between 1400 and 1650 cm⁻¹.

C-F stretching: A strong band is anticipated in the 1200-1280 cm⁻¹ region.

C-O-C (ether) stretching: Asymmetric and symmetric stretching modes of the difluoromethoxy group are expected between 1050 and 1250 cm⁻¹.

-OCF₂H group vibrations: Characteristic bending and stretching modes associated with this group will also be present.

These vibrational frequencies provide a unique spectroscopic fingerprint for the molecule.

Table 1: Predicted Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic Ring (C=C) Stretch | 1400 - 1650 | Strong to Medium |

| C-F Stretch | 1200 - 1280 | Strong |

| Asymmetric C-O-C Stretch | 1150 - 1250 | Medium |

| Symmetric C-O-C Stretch | 1050 - 1150 | Medium |

Vibrational Stark Effect (VSE) Studies on Nitriles

The Vibrational Stark Effect (VSE) measures the change in a molecule's vibrational frequency in response to an external electric field. researchgate.netacs.org This technique is particularly effective for the nitrile (C≡N) stretching mode, as this vibration is highly localized and sensitive to its electrostatic environment. acs.org VSE studies provide quantitative information about how a chemical bond's properties are perturbed by an electric field, yielding parameters like the Stark tuning rate (Δμ), which is the difference in dipole moment between the vibrational ground and excited states. nfshost.comsmoldyn.org

For aromatic nitriles, the Stark tuning rate has been shown to correlate with the electronic properties of the ring substituents, often described by Hammett parameters. researchgate.netacs.orgnfshost.com In this compound, the strongly electronegative fluorine atom and the difluoromethoxy group influence the electron density of the nitrile bond. VSE measurements can quantify this influence. researchgate.net The physical origins of the observed Stark effects arise from a combination of mechanical anharmonicity of the bond and electronic perturbations. smoldyn.orgsmoldyn.org By measuring the VSE for the C≡N stretch in this molecule, one can calibrate it as a sensitive probe for determining the magnitude and orientation of local electric fields in complex chemical environments, such as within proteins or at electrochemical interfaces. nfshost.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption and emission properties of fluorinated benzonitriles are of significant interest due to their applications in optoelectronic materials. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system. Benzonitrile itself exhibits absorption bands in the near ultraviolet region. nist.gov The substitution with fluorine and difluoromethoxy groups can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λ_max) depending on their electronic and steric effects. Fluorine substitution often leads to minor shifts, while the difluoromethoxy group, acting as a weak electron-donating group through its oxygen lone pairs, may cause a slight red shift. landsbokasafn.is

The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. The difference between the absorption and emission maxima is the Stokes shift. For many benzonitrile derivatives, the nature of the excited state can be highly dependent on the solvent polarity, leading to phenomena like dual fluorescence from a locally excited (LE) state and an intramolecular charge transfer (ICT) state. nih.govresearchgate.netresearchgate.net The presence of both electron-withdrawing (F, CN) and potentially donating (OCHF₂) groups on the same ring could lead to interesting charge transfer characteristics upon photoexcitation.

Table 2: Typical Photophysical Properties of Substituted Benzonitriles

| Compound Class | Typical Absorption λ_max (nm) | Typical Emission λ_max (nm) | Key Features |

| Benzonitrile nist.gov | ~270-280 | ~280-300 | Weak fluorescence |

| Aminobenzonitriles nih.govmpg.de | ~290-350 | ~340 (LE), ~450 (ICT) | Dual fluorescence, solvent-dependent ICT |

| Fluorinated Benzonitriles | ~270-290 | Varies | High quantum yields in some derivatives |

Fluorinated benzonitriles have emerged as critical components in advanced materials for Organic Light-Emitting Diodes (OLEDs), particularly as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). nbinno.comrsc.orgrsc.org The TADF mechanism allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (RISC). rsc.org This process can lead to theoretical internal quantum efficiencies of up to 100%.

For a molecule to be an effective TADF emitter, it must have a very small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). This is often achieved in molecules with a donor-acceptor (D-A) architecture, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. rsc.org In this compound, the benzonitrile core acts as an acceptor, while the difluoromethoxy group can provide some electron-donating character. This structure makes it a potential candidate for incorporation into larger TADF molecules. nbinno.comepa.govacs.org Time-resolved photophysical studies are essential to measure the lifetimes of the prompt fluorescence and the delayed fluorescence, which confirms the TADF mechanism and provides insight into the rates of intersystem crossing and reverse intersystem crossing. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

For this compound (C₈H₄F₃NO), the calculated molecular weight is approximately 191.02 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺˙) at this m/z value, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the stability of the resulting ions and neutral fragments. For this molecule, key fragmentation pathways would likely include:

Loss of the difluoromethyl radical: A peak corresponding to [M - CHF₂]⁺.

Loss of the entire difluoromethoxy group: A peak corresponding to [M - OCHF₂]⁺.

Loss of a fluorine atom: A peak at [M - F]⁺.

Loss of the nitrile group: A peak corresponding to [M - CN]⁺.

Analysis of the fragmentation of related compounds like 4-fluorobenzonitrile (B33359) confirms the stability of the fluorinated aromatic ring, which would likely form the base peak in the spectrum. chemicalbook.comnist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Predicted m/z |

| [C₈H₄F₃NO]⁺˙ | Molecular Ion (M⁺˙) | ~191 |

| [C₇H₄F₂NO]⁺ | Loss of F radical | ~172 |

| [C₇H₃F₂O]⁺ | Loss of HCN | ~141 |

| [C₇H₄FN]⁺˙ | Loss of OCF₂ group | ~121 |

| [C₆H₄F]⁺ | Loss of OCF₂ and CN groups | ~95 |

| [CHF₂]⁺ | Difluoromethyl cation | ~51 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography on its derivatives provides definitive information about the solid-state molecular structure. researchgate.net This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles.

For derivatives of this compound, crystallographic analysis would reveal:

Conformation of the difluoromethoxy group: The orientation of the -OCHF₂ group relative to the plane of the aromatic ring can be determined. Studies on related difluoromethoxy-substituted compounds have explored conformational aspects and the potential for intramolecular hydrogen bonding. nih.gov

Planarity of the aromatic system: Confirmation of the benzene ring's planarity.

Intermolecular interactions: The analysis would uncover non-covalent interactions that dictate the crystal packing, such as π-π stacking between aromatic rings, dipole-dipole interactions involving the polar C-F and C≡N bonds, and potential C-H···F or C-H···O hydrogen bonds.

For example, the crystal structure of a related compound, 4-(Benzyloxy)-2-fluorobenzonitrile, has been determined, providing a model for the types of structural features and packing motifs that might be observed. researchgate.net This information is vital for understanding the solid-state properties of materials derived from this compound and for rational drug design or materials engineering.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These methods model the distribution of electrons within the molecule, which dictates its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its balance of accuracy and computational cost. q-chem.comwikipedia.org It is particularly well-suited for determining the ground-state electronic structure and equilibrium geometry of molecules. wikipedia.orggithub.io

For 4-(Difluoromethoxy)-2-fluorobenzonitrile, DFT calculations would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same DFT methods can be used to calculate vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. researchgate.net DFT calculations have been successfully used to correlate calculated shifts in core-electron binding energies with Hammett constants in substituted benzenes. science.gov

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. uq.edu.auarxiv.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory can provide highly accurate results, especially for systems where electron correlation is critical. researchgate.net

These high-level methods are particularly useful for studying anionic states and calculating electron affinities. The presence of multiple electronegative groups (difluoromethoxy, fluoro, and nitrile) on the benzonitrile (B105546) ring makes this compound a candidate for forming stable anions. Ab initio calculations can predict the electron affinity, which is the energy released when an electron is added to a neutral molecule. This parameter is crucial for understanding the molecule's redox properties and its potential role in charge-transfer processes. arxiv.org Such calculations have been used to investigate the effects of fluorination on the stability of deprotonated states in aromatic acids. nih.gov

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Key to understanding a molecule's reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

For this compound, all three substituents (fluoro, difluoromethoxy, and cyano) are electron-withdrawing. Consequently, both the HOMO and LUMO energy levels are expected to be lowered relative to unsubstituted benzene (B151609). This lowering of the LUMO, in particular, indicates an increased susceptibility to nucleophilic attack. Frontier orbital analysis can also provide insights into the regioselectivity of reactions and the nature of electronic transitions.

Analysis of Electronic Effects of the Difluoromethoxy and Fluoro Substituents

The electronic properties of the aromatic ring in this compound are significantly modulated by the attached fluoro and difluoromethoxy groups. These effects can be quantified and understood through concepts like Hammett constants and analysis of the electron density distribution.

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edu It separates the electronic effect of a substituent into inductive (field) and resonance components, quantified by the constants σI and σR, respectively. researchgate.net

Inductive Effect (σI): This effect is transmitted through the sigma bonds and is related to the substituent's electronegativity. A positive σI value indicates an electron-withdrawing inductive effect.

Resonance Effect (σR): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. A positive σR value indicates the substituent withdraws electron density from the ring via resonance.

Studies using ¹⁹F NMR have determined the Hammett constants for the difluoromethoxy (CF₂OCH₃) group. nuph.edu.ua It has been shown to act as a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.uaresearchgate.netnuph.edu.ua The fluoro substituent is known to be strongly inductively withdrawing (positive σI) and weakly resonance donating (negative σR). The nitrile group is strongly withdrawing through both inductive and resonance effects. The combined influence of these groups makes the aromatic ring in this compound significantly electron-deficient.

Table 1: Hammett Substituent Constants

| Substituent | Inductive Constant (σI) | Resonance Constant (σR) |

|---|---|---|

| -OCHF₂ | 0.22 | 0.07 |

| -F | 0.54 | -0.26 |

Data sourced from literature for general substituent effects. nuph.edu.ua

In this compound, the powerful inductive effects of the fluoro, difluoromethoxy, and nitrile groups will pull significant electron density away from the aromatic π-system. This reduction in electron density generally leads to a decrease in the aromatic character of the ring. nih.gov Computational methods such as Natural Bond Orbital (NBO) analysis can be used to visualize and quantify this effect by calculating the partial charges on each atom. The result is a highly polarized molecule with a significantly electron-poor aromatic ring, which in turn governs its reactivity towards other chemical species.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| p-Hydroxybenzoic acid |

| p-Aminobenzoic acid |

| Ethyl benzoate |

| Cinnamic acid ester |

| Phenol (B47542) |

| Acetophenone |

| Benzyl chloride |

| 2,3,4,5,6-pentafluorobenzenesulfonic acid |

| Benzonitrile |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions. For fluorinated aromatic compounds such as this compound, these methods can elucidate complex pathways, for instance, in C-F bond activation reactions, which are crucial in synthetic chemistry. rsc.org Theoretical chemistry allows for the study of transient species and high-energy states that are often fleeting and challenging to observe directly. cuny.edu

The transition state (TS) is a critical point on a potential energy surface, representing the highest energy barrier along a reaction coordinate. scm.com Identifying the geometry and energy of the transition state is fundamental to understanding reaction kinetics. youtube.com For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, transition state calculations can reveal the precise atomic arrangements during bond-breaking and bond-forming events.

Density Functional Theory (DFT) is a common method for these calculations, with various functionals like B3LYP, ωB97XD, and M06 being employed to find an optimal balance of accuracy and computational cost. rsc.org The process involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. scm.com A key confirmation of a true transition state is the calculation of vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. scm.com

For example, in the oxidative addition of a C-F bond to a metal center, calculations would determine the geometry of the metal complex interacting with the aromatic ring, the elongated C-F bond distance, and the partial formation of new bonds. rsc.org

Table 1: Hypothetical Transition State Parameters for a C-F Bond Activation Reaction This table is illustrative and based on typical parameters found in computational studies of similar molecules.

| Parameter | Value | Description |

| C-F Bond Length (Å) | 1.650 | Elongated bond distance at the transition state compared to the ground state (~1.35 Å). |

| Imaginary Frequency (cm⁻¹) | -450 | The single negative frequency indicating a true transition state for the C-F bond cleavage. |

| Activation Energy (Ea, kcal/mol) | 25.5 | The energy barrier that must be overcome for the reaction to proceed. |

Intrinsic Reaction Coordinate (IRC) calculations are often performed starting from the transition state geometry to trace the minimum energy path forwards to the product and backwards to the reactant, confirming that the calculated TS correctly connects the intended species. rsc.org This allows for the visualization of the entire reaction pathway. The potential energy surface around the transition state is often flat, meaning that small geometric changes may not significantly alter the activation barrier. rsc.org

Table 2: Hypothetical Energy Profile for a Two-Step Reaction of this compound This table is illustrative and provides a sample energy profile for a hypothetical reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +22.0 |

| Intermediate | -5.5 |

| Transition State 2 (TS2) | +15.0 |

| Products | -18.0 |

Spectroscopic Property Predictions

Computational methods are highly effective at predicting various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data. analis.com.my DFT and other ab initio methods can calculate NMR chemical shifts, vibrational frequencies (infrared and Raman), and electronic transitions (UV-Vis spectra) with a useful degree of accuracy. elixirpublishers.comnih.govidc-online.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Computational chemistry can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. idc-online.comnih.gov For fluorinated molecules like this compound, the prediction of ¹⁹F NMR shifts is particularly important. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts using a reference standard. The accuracy of these predictions can be high, often with mean absolute errors of less than 3 ppm for ¹⁹F and 1.5 ppm for ¹³C, depending on the computational method and basis set used. nih.govrsc.orgst-andrews.ac.uk

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table illustrates the typical agreement between calculated and observed NMR data.

| Nucleus | Predicted Shift (ppm) | Experimental Shift (ppm) |

| ¹³C (C-CN) | 115.2 | 114.8 |

| ¹³C (C-F) | 163.5 (d, J=250 Hz) | 162.9 (d, J=255 Hz) |

| ¹³C (C-ODifluoro) | 155.1 (t, J=30 Hz) | 154.5 (t, J=28 Hz) |

| ¹⁹F (Ar-F) | -110.4 | -111.2 |

| ¹⁹F (OCF₂H) | -80.1 (d, J=72 Hz) | -79.5 (d, J=73 Hz) |

| ¹H (OCF₂H) | 6.8 (t, J=72 Hz) | 6.7 (t, J=73 Hz) |

Theoretical calculations can predict the vibrational spectra (Infrared and Raman) of a molecule. elixirpublishers.com By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. scirp.org These calculations are crucial for assigning the absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as C≡N stretching, C-F stretching, or aromatic ring deformations. analis.com.myscirp.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, which typically brings them into better agreement with experimental values. elixirpublishers.com

Table 4: Selected Predicted Vibrational Frequencies for this compound This table presents a selection of characteristic vibrational modes and their typical calculated frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

| C≡N Stretch | 2235 | Strong |

| Aromatic C=C Stretch | 1610 | Medium |

| Aromatic C=C Stretch | 1515 | Strong |

| C-O-C Asymmetric Stretch | 1250 | Strong |

| C-F Stretch (Aryl) | 1190 | Strong |

| C-F Stretch (Difluoro) | 1100 | Very Strong |

Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, these calculations can predict the wavelengths of maximum absorption (λmax) corresponding to transitions like π → π* within the benzonitrile system. analis.com.my The results can help in understanding the electronic structure of the molecule and interpreting its photophysical properties.

Table 5: Hypothetical Predicted UV-Vis Absorption Data for this compound in Methanol This table shows representative data from a TD-DFT calculation.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π → π) | 285 | 0.15 |

| S₀ → S₂ (π → π) | 240 | 0.85 |

Mechanistic Investigations of Reactions Involving 4 Difluoromethoxy 2 Fluorobenzonitrile

Studies on Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-(Difluoromethoxy)-2-fluorobenzonitrile, owing to the presence of two electron-withdrawing groups (the nitrile and the difluoromethoxy groups) and a good leaving group (the fluorine atom). These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is characteristic of the classical stepwise SNAr mechanism. springernature.comnih.gov

The mechanism of SNAr reactions has been a subject of detailed study, with evidence suggesting that the pathway can exist on a continuum between a stepwise process, involving a distinct Meisenheimer intermediate, and a concerted mechanism where bond formation and bond cleavage occur in a single step. springernature.comrsc.org The specific pathway is influenced by the nature of the nucleophile, the electrophile, the leaving group, and the reaction conditions. nih.gov

While direct mechanistic studies on this compound are not extensively reported, valuable insights can be drawn from studies on the closely related compound, 4-fluorobenzonitrile (B33359). Research on the reaction of 4-fluorobenzonitrile with indole (B1671886), for instance, suggests a borderline mechanism that is subject to general base catalysis. nih.gov This indicates that the transition state has significant partial bond formation and cleavage, without the formation of a fully stable intermediate. Given the similar electronic properties, it is plausible that reactions of this compound with similar nucleophiles would follow a comparable mechanistic pathway.

The presence of the additional electron-withdrawing difluoromethoxy group in this compound, compared to 4-fluorobenzonitrile, would be expected to further activate the aromatic ring towards nucleophilic attack. This enhanced electrophilicity could potentially favor a more stepwise mechanism by further stabilizing the Meisenheimer intermediate.

Radical Mechanisms in Functionalization Reactions

While nucleophilic substitution is a common pathway, radical reactions offer alternative routes for the functionalization of aromatic compounds like this compound. The generation of radical species can be achieved through various methods, including the use of radical initiators or photoredox catalysis. nih.gov

In the context of difluoromethoxy-containing compounds, radical mechanisms have been explored for the introduction of the difluoromethoxy group onto various scaffolds. nih.gov These reactions often involve the generation of a difluoromethyl radical (•CF2H) or a related species.

For this compound itself, radical reactions could be envisaged for the functionalization of the aromatic ring or the difluoromethoxy group. For example, a radical-nucleophilic aromatic substitution (SRN1) mechanism could potentially occur, involving the formation of a radical anion intermediate. However, the high electrophilicity of the ring makes the SNAr pathway generally more favorable.

Photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides, which can then participate in various coupling reactions. rsc.org It is conceivable that under appropriate photocatalytic conditions, the C-F bond of this compound could be cleaved to generate an aryl radical, which could then be trapped by a suitable coupling partner. The feasibility of such a process would depend on the redox potential of the molecule and the choice of photocatalyst and reaction conditions.

Role of Catalysts and Ligands in Metal-Mediated Transformations

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations that are otherwise difficult to achieve. For this compound, metal catalysts could be employed to mediate cross-coupling reactions, C-H functionalization, or other transformations.

In cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, a transition metal catalyst (typically palladium- or copper-based) facilitates the reaction between an organometallic reagent and an organic halide. The fluorine atom at the 2-position of this compound could potentially serve as a leaving group in such reactions, although C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds. The choice of ligand is crucial in these reactions, as it modulates the reactivity and stability of the metal catalyst. rsc.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of the aryl fluoride (B91410) to the metal center.

Furthermore, catalysts can play a role in the functionalization of the difluoromethoxy group itself. For instance, metal-catalyzed C-H activation could potentially lead to the selective functionalization of the C-H bond in the -OCF2H group. The development of such reactions would require catalysts and ligands capable of differentiating between the various C-H and C-F bonds in the molecule.

Solvent Effects and Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. In the case of nucleophilic aromatic substitution reactions of this compound, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. Moreover, they can stabilize the charged Meisenheimer intermediate, thus lowering the activation energy of the reaction.

Kinetic studies provide quantitative information about reaction rates and can help to elucidate the reaction mechanism. While specific kinetic data for reactions of this compound is limited, data from the reaction of indole with 4-fluorobenzonitrile in dimethylacetamide (DMA) at 130 °C provides a useful reference. nih.gov

| Reactant | Initial Concentration (M) | Initial Rate (M/s) |

|---|---|---|

| 4-fluorobenzonitrile | 0.1 | Data not available |

| indole | 0.1 | Data not available |

The reaction was found to be first-order in both 4-fluorobenzonitrile and indole at low concentrations, which is consistent with a bimolecular reaction mechanism. nih.gov At higher concentrations, the rate was observed to plateau, which was attributed to the rate-limiting phase transfer of the base (K3PO4) in the heterogeneous reaction mixture. nih.gov A similar kinetic profile would be expected for reactions of this compound under comparable conditions.

Isotope Effects in C-F bond cleavage and formation reactions

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. rutgers.edunih.govmdpi.comrsc.orgrsc.org In the context of reactions involving this compound, measuring the KIE for the cleavage of the C-F bond can provide evidence for the nature of the transition state in nucleophilic aromatic substitution reactions.

A significant primary carbon isotope effect (12C/13C KIE) would be expected if the C-F bond is being broken in the rate-determining step. For a concerted SNAr mechanism, where C-F bond cleavage occurs concurrently with nucleophile attack, a large KIE is anticipated. springernature.com Conversely, for a stepwise mechanism where the formation of the Meisenheimer complex is rate-determining, the KIE for C-F bond cleavage would be small or negligible. springernature.com

In the study of the reaction between indole and 4-fluorobenzonitrile, a 12C/13C KIE of 1.035 was measured at the carbon atom undergoing substitution. nih.gov This value is considered large and is consistent with a concerted or borderline mechanism where C-F bond breaking is part of the rate-determining step. Density functional theory (DFT) calculations for a concerted mechanism involving the indole anion as the nucleophile predicted an even larger KIE of 1.047. nih.gov

| Reaction | Measured 12C/13C KIE | Predicted 12C/13C KIE (Concerted) |

|---|---|---|

| Indole + 4-fluorobenzonitrile | 1.035 ± 0.004 | 1.047 |

Given the structural similarity, it is highly probable that nucleophilic aromatic substitution reactions of this compound would also exhibit a significant kinetic isotope effect, indicative of substantial C-F bond cleavage in the transition state.

Applications As Synthetic Intermediates and Building Blocks in Academic Research

Precursor for Advanced Fluorinated Aromatic Compounds

The synthesis of advanced fluorinated aromatic compounds is a significant area of research, driven by the demand for new materials with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. 4-(Difluoromethoxy)-2-fluorobenzonitrile is an ideal precursor in this regard due to the reactivity of its functional groups.

The nitrile group (-CN) is a versatile functional handle that can be converted into a wide range of other functionalities, including amines, carboxylic acids, and amides. For instance, the reduction of the nitrile group can yield the corresponding benzylamine, a common structural motif in biologically active compounds. Alternatively, hydrolysis of the nitrile can provide the benzoic acid derivative, opening up another avenue for further chemical elaboration.

The fluorine atom on the aromatic ring can also participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents at this position. This reactivity is further modulated by the electronic effects of the difluoromethoxy and nitrile groups.

Table 1: Potential Transformations of this compound

| Functional Group | Potential Transformation | Resulting Compound Class |

|---|---|---|

| Nitrile (-CN) | Reduction | Benzylamine |

| Nitrile (-CN) | Hydrolysis | Benzoic Acid |

| Nitrile (-CN) | Cyclization | Heterocycle |

Intermediates in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The nitrile group in this compound is a key functional group for the construction of various heterocyclic rings. Through cycloaddition and condensation reactions, the nitrile can be incorporated into nitrogen-containing heterocycles such as pyridines, pyrimidines, and triazines.

For example, the reaction of the nitrile with a 1,3-dicarbonyl compound in the presence of a suitable catalyst can lead to the formation of a substituted pyridine (B92270) ring. Similarly, condensation with amidines or guanidines can be employed to construct pyrimidine (B1678525) or triazine systems, respectively. The resulting heterocyclic compounds, bearing the difluoromethoxy and fluoro substituents, are of significant interest for exploring new areas of chemical space.

Building Block for Functional Materials with Specific Electronic Properties (e.g., charge-transfer materials)

The unique electronic nature of this compound makes it an attractive building block for the synthesis of functional materials with specific electronic properties. The strong electron-withdrawing character of the nitrile and fluorine atoms, combined with the properties of the difluoromethoxy group, can be harnessed to create molecules with tailored electron-accepting capabilities.

In the context of charge-transfer materials, this compound can serve as a core component of electron-accepting molecules. When combined with suitable electron-donating moieties, the resulting materials can exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which are relevant for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The fluorine substituents can also enhance the stability and performance of these materials.

Incorporation into Complex Molecular Architectures for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, researchers can identify the key structural features responsible for its therapeutic effects.

This compound provides a versatile scaffold for the synthesis of compound libraries for SAR studies. The multiple points of diversification allow for the introduction of a wide range of substituents, enabling a thorough exploration of the chemical space around a particular pharmacophore. The difluoromethoxy group is of particular interest in this context, as it can serve as a bioisostere for other functional groups and can improve the metabolic stability and pharmacokinetic properties of a drug candidate.

Role in Expanding the Chemical Space of Organofluorine Compounds

The field of organofluorine chemistry is continuously evolving, with a constant search for new fluorinated building blocks that can provide access to novel chemical space. nih.gov this compound, with its unique combination of three different fluorine-containing groups, plays a significant role in this endeavor.

The introduction of the difluoromethoxy group, in particular, has gained considerable attention in recent years. This group can impart a unique combination of lipophilicity and hydrogen-bonding ability, which can be advantageous for modulating the properties of bioactive molecules and materials. By providing a readily available source of this and other fluorinated motifs, this compound contributes to the expansion of the toolkit available to synthetic chemists and accelerates the discovery of new and improved organofluorine compounds. researchgate.net

Table 2: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-(Difluoromethoxy)-2-fluorobenzonitrile and related compounds is geared towards greener, more efficient, and safer methodologies. Traditional fluorination methods often rely on hazardous reagents and harsh conditions, prompting a shift towards more sustainable alternatives. cam.ac.uk

Key areas of development include:

Flow Chemistry: Continuous flow microreactors offer enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents like elemental fluorine or diethylaminosulfur trifluoride (DAST) with greater control. cam.ac.ukbeilstein-journals.orgdurham.ac.uknih.gov This technology is ideal for optimizing fluorination and difluoromethoxylation reactions, potentially leading to higher yields and purity while minimizing waste and risk of explosive reactions. beilstein-journals.orgdurham.ac.ukresearchgate.net The use of flow chemistry can also facilitate the use of fluorinated greenhouse gases, such as fluoroform, as feedstock, turning environmentally detrimental substances into valuable chemical precursors. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-O and C-C bonds under mild conditions. nih.gov Future research will likely focus on developing photocatalytic methods for the late-stage difluoromethoxylation of aryl nitriles. nih.govresearchgate.net This approach could offer a more direct and functional-group-tolerant route to this compound and its derivatives from readily available precursors. mdpi.com

Biocatalysis: While still a nascent field for organofluorine chemistry, the use of enzymes to catalyze fluorination reactions represents a significant frontier. Research into engineering enzymes, such as nonheme iron enzymes, to generate fluoroalkyl radicals could pave the way for highly selective and environmentally benign synthetic pathways. chemrxiv.org

Exploration of New Reactivity Modes for the Difluoromethoxy and Nitrile Groups

The unique electronic properties conferred by the fluorine atoms suggest that the difluoromethoxy and nitrile groups in this compound may exhibit novel reactivity.

Difluoromethoxy Group: The OCF2H group is a lipophilic hydrogen bond donor and can influence the metabolic stability of a molecule. nih.gov Future work will likely explore the activation of the C-H bond within this group for further functionalization. Drawing parallels from the chemistry of the related difluoromethyl (CF2H) group, research could investigate radical-mediated reactions to introduce new substituents. researchgate.netnih.gov Additionally, exploring conditions under which the difluoromethoxy group can act as a leaving group or participate in cross-coupling reactions would open new avenues for derivatization.

Nitrile Group: The nitrile group is a versatile functional handle, susceptible to hydrolysis, reduction, and addition by organometallic reagents. acs.org Future research will focus on how the electron-withdrawing nature of the fluorinated substituents on the aromatic ring modulates the electrophilicity of the nitrile carbon. This could lead to new reactivity patterns in reactions such as [3+2] cycloadditions for the synthesis of fluorinated tetrazoles or novel additions of carbon, nitrogen, and oxygen nucleophiles. Continuous flow technology could also be employed for reactions like the difluoromethylation of the nitrile group itself. rsc.org

Advanced Spectroscopic Probes and in situ Characterization Techniques

A deeper understanding of the synthesis and reactivity of this compound necessitates the use of advanced analytical techniques capable of providing detailed structural and real-time mechanistic information.

Advanced NMR Spectroscopy: Given the presence of three fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool. nih.gov Future research will leverage advanced multi-dimensional NMR techniques (e.g., ¹H-¹⁹F HETCOR, ¹⁹F-¹³C HSQC) to unambiguously assign the structure of derivatives and to study subtle conformational changes and intermolecular interactions. numberanalytics.comnih.gov These techniques are invaluable for characterizing complex reaction mixtures without the need for separation, accelerating the discovery process. nih.govrsc.org

In situ Spectroscopy: To optimize reaction conditions and gain mechanistic insights, in-situ monitoring is crucial. mt.com Techniques like ReactIR (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. mt.com Raman spectroscopy is particularly well-suited for monitoring the vibrational modes of the benzonitrile (B105546) core and the C≡N stretch, providing kinetic data for reaction optimization. ias.ac.inresearchgate.netresearchgate.net This real-time analysis is especially beneficial when integrated into automated flow chemistry platforms. mt.com

Machine Learning and AI-Driven Discovery in Fluorinated Chemistry

Future applications include:

Predictive Modeling: Developing ML models to accurately predict the physicochemical properties, reactivity, and biological activity of novel derivatives of this compound.

Reaction Optimization: Using AI algorithms to rapidly screen reaction conditions (catalysts, solvents, temperatures) to find the optimal and most sustainable synthetic routes, reducing experimental costs and time.

Generative Design: Employing generative AI models to propose new molecular structures based on the this compound scaffold that are optimized for specific functions, such as binding to a biological target.

Computational Design of New Reactions and Derivatized Compounds

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful complement to experimental work. These methods allow for the in-silico design and evaluation of new molecules and reaction pathways, guiding experimental efforts toward the most promising targets.

Future research directions will involve:

Mechanism Elucidation: Using DFT to model transition states and reaction energy profiles for proposed synthetic routes and novel reactions involving the difluoromethoxy and nitrile groups. This can help explain unexpected reactivity and guide the design of more efficient catalysts.

Predicting Spectroscopic Properties: Calculating NMR chemical shifts and Raman frequencies to aid in the characterization of new compounds.

Designing Novel Derivatives: Computationally designing new derivatives of this compound with tailored electronic properties. For example, calculations can predict how different substituents on the aromatic ring will affect the molecule's dipole moment, polarizability, and ability to participate in non-covalent interactions, which is crucial for designing materials with specific functions. researchgate.net

Integration into Supramolecular Chemistry and Nanotechnology Research

The unique properties of the carbon-fluorine bond make fluorinated molecules highly valuable building blocks in supramolecular chemistry and nanotechnology. The fluorine atoms in this compound can participate in a range of non-covalent interactions, including dipole-dipole interactions and halogen bonding. nih.gov

Emerging trends in this area include:

Supramolecular Assembly: Using this compound as a tecton (building block) for the construction of complex, self-assembled supramolecular architectures. The directionality and hydrophobicity of halogen bonds make them a powerful tool for designing structures like liquid crystals, gels, and porous materials. nih.govacs.org The interplay between the nitrile group (a potential halogen bond acceptor) and the fluorinated groups (which can enhance the σ-hole on an attached halogen bond donor) could lead to novel self-assembly motifs. researchgate.netbeilstein-journals.orgnih.gov

Functional Materials: Incorporating this compound into polymers or larger molecular frameworks to create functional materials. The strong dipole moment and hydrophobicity imparted by the difluoromethoxy group could be exploited in the design of materials with specific surface properties, such as advanced coatings or sensors.

Nanotechnology: Exploring the use of self-assembled structures derived from this compound as templates or components in nanoscale devices. The precise control over molecular organization offered by supramolecular chemistry is a key enabling technology for bottom-up nanotechnology.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(difluoromethoxy)-2-fluorobenzonitrile, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the difluoromethoxy group can be introduced via reaction of a hydroxyl precursor with a difluoromethylating agent (e.g., ClCF₂O− or BrCF₂O−) under anhydrous conditions. Fluorination at the 2-position may utilize agents like KF or CsF in polar aprotic solvents (e.g., DMF). Key parameters include temperature control (40–80°C), exclusion of moisture, and catalyst selection (e.g., palladium for cross-coupling). Structural analogs in ferroelectric nematic phases were synthesized using multi-step protocols involving Suzuki-Miyaura couplings .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :